molecular formula C18H17N3O4S B5957654 MFCD06638617

MFCD06638617

Cat. No.: B5957654
M. Wt: 371.4 g/mol
InChI Key: SSRZDNMJRDPYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06638617 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06638617 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.

    Step 2: Purification of the intermediate product using techniques such as recrystallization or chromatography.

    Step 3: Final reaction to produce this compound, often involving catalysts to enhance the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures consistent quality and high yield. Key factors in industrial production include:

    Temperature Control: Maintaining optimal temperatures to prevent degradation of the compound.

    Pressure Regulation: Ensuring the reactions occur under the right pressure conditions.

    Catalyst Use: Employing catalysts to increase efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

MFCD06638617 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield different products.

    Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

MFCD06638617 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD06638617 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Properties

IUPAC Name

2-[5-methyl-6-[(2-methylphenyl)carbamoyl]-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-9-6-4-5-7-12(9)20-15(22)14-10(2)13-16(26-14)19-8-21(17(13)23)11(3)18(24)25/h4-8,11H,1-3H3,(H,20,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRZDNMJRDPYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CN(C3=O)C(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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